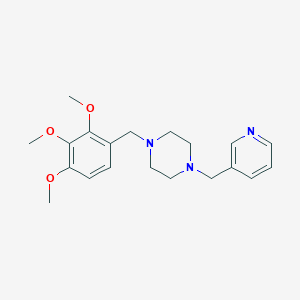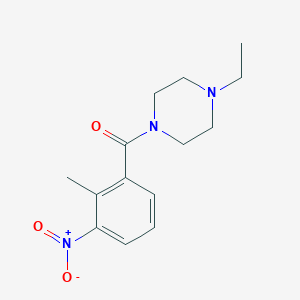
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a benzoyl group that is further substituted with a nitro and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of (4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE typically involves the reaction of 1-ethylpiperazine with 3-nitro-2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用机制
The mechanism by which (4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The piperazine ring can interact with biological receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in research focused on understanding molecular mechanisms and developing new therapeutic agents .
相似化合物的比较
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE can be compared with similar compounds such as:
1-Ethyl-4-{3-nitrobenzoyl}piperazine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Ethyl-4-{2-methylbenzoyl}piperazine:
1-Ethyl-4-{3-nitro-2-methylphenyl}piperazine: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .
属性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32g/mol |
IUPAC 名称 |
(4-ethylpiperazin-1-yl)-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-7-9-16(10-8-15)14(18)12-5-4-6-13(11(12)2)17(19)20/h4-6H,3,7-10H2,1-2H3 |
InChI 键 |
JGTPDLWGLKDLDG-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
规范 SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B442366.png)
![1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442368.png)
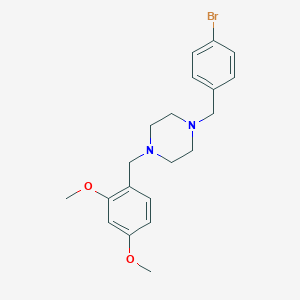
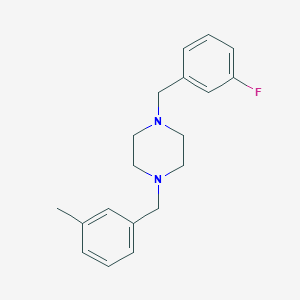
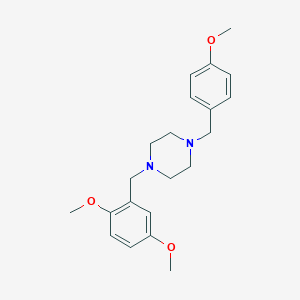
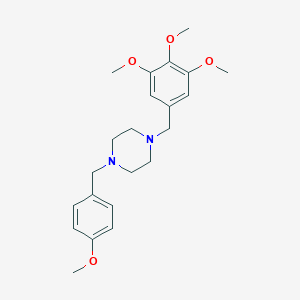
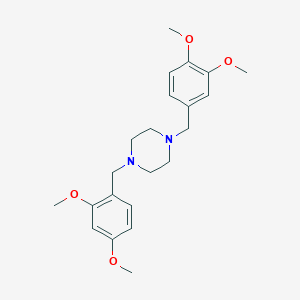
![1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B442378.png)
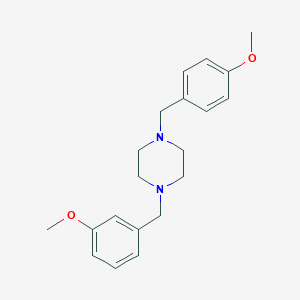
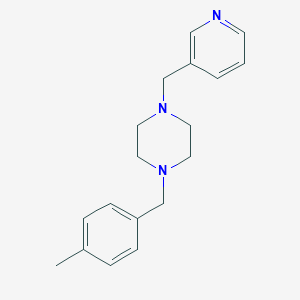
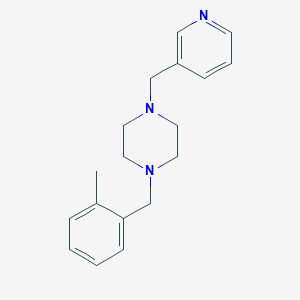
![10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442386.png)
